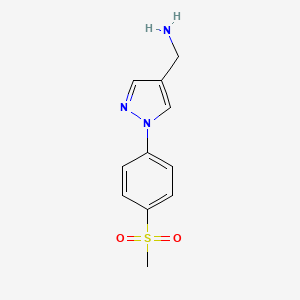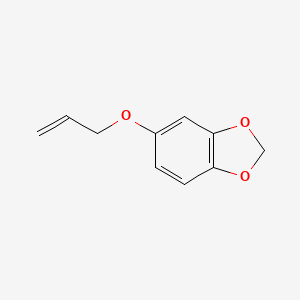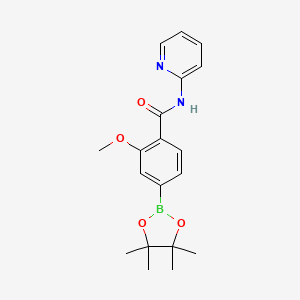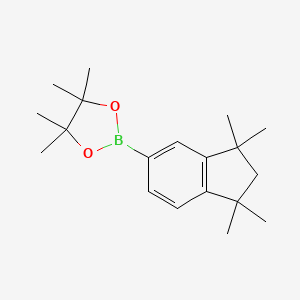
5-chloro-3-(2-iodoethyl)benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-chloro-3-(2-iodoethyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of chlorine and iodine atoms in the structure of this compound makes it a compound of interest in various chemical and pharmaceutical research fields due to its potential biological activities and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(2-iodoethyl)benzofuran can be achieved through several synthetic routes One common method involves the halogenation of benzofuran derivatives The process typically starts with the chlorination of benzofuran to introduce the chlorine atom at the 5-position
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-chloro-3-(2-iodoethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium iodide in acetone or other halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.
科学的研究の応用
5-chloro-3-(2-iodoethyl)benzofuran has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-chloro-3-(2-iodoethyl)benzofuran involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound’s structure can influence its reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-chloro-2-(2-iodoethyl)benzofuran
- 5-bromo-3-(2-iodoethyl)benzofuran
- 5-chloro-3-(2-bromoethyl)benzofuran
Uniqueness
5-chloro-3-(2-iodoethyl)benzofuran is unique due to the specific positioning of the chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
特性
CAS番号 |
796851-79-1 |
|---|---|
分子式 |
C10H8ClIO |
分子量 |
306.53 g/mol |
IUPAC名 |
5-chloro-3-(2-iodoethyl)-1-benzofuran |
InChI |
InChI=1S/C10H8ClIO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3-4H2 |
InChIキー |
SOUMQPQAINECAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=CO2)CCI |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-chloro-2H-pyrido[3,4-d]pyridazin-1-one](/img/structure/B8704093.png)

![4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine](/img/structure/B8704122.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B8704129.png)









